molecular formula C17H19N B8403553 1-Amino-2-benzyltetralin

1-Amino-2-benzyltetralin

Cat. No.: B8403553
M. Wt: 237.34 g/mol
InChI Key: PDKNDPYQTZWRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-benzyltetralin is a bicyclic organic compound featuring a tetralin backbone (a fused benzene and cyclohexane ring system) with an amino group (-NH₂) at position 1 and a benzyl group (-CH₂C₆H₅) at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler aminotetralins, which may influence its pharmacokinetic behavior and receptor-binding affinity.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-benzyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H19N/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,15,17H,10-12,18H2

InChI Key

PDKNDPYQTZWRQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1CC3=CC=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 1-Amino-2-benzyltetralin and its closest analogs:

Compound Substituents Melting Point (°C) Key Applications/Properties References
1-Amino-2-benzyltetralin 1-NH₂, 2-benzyl Not reported Hypothesized CNS activity; enhanced lipophilicity [Inferred]
(S)-8-Bromo-2-aminotetralin 2-NH₂, 8-Br 116 Neurological research (dopamine receptor ligand)
2-Aminobenzamide 2-NH₂, benzamide moiety Varies Glycan analysis, glycosylation engineering

Key Comparisons

Substituent Effects on Physicochemical Properties The benzyl group in 1-Amino-2-benzyltetralin increases steric bulk and lipophilicity compared to halogenated analogs like (S)-8-Bromo-2-aminotetralin. This may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targeting . In contrast, 2-aminobenzamides exhibit polar benzamide groups, improving solubility in aqueous environments, which is critical for their role in glycan analysis and biopharmaceutical engineering .

2-Aminobenzamides are utilized in glycosylation studies (e.g., GlycoBase tools) due to their ability to interact with glycans, a property absent in tetralin-based amines .

Synthetic Accessibility Halogenated derivatives like (S)-8-Bromo-2-aminotetralin often require chiral synthesis, whereas benzyl-substituted tetralins may be synthesized via Friedel-Crafts alkylation, offering scalability advantages .

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